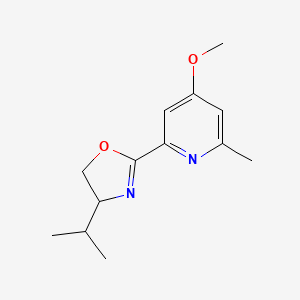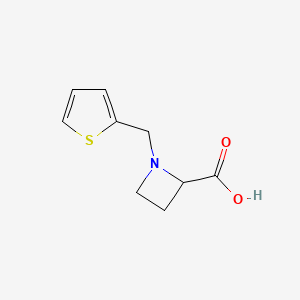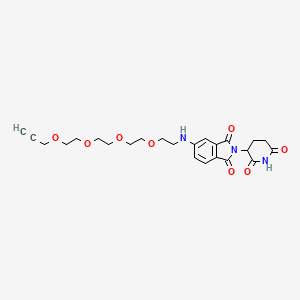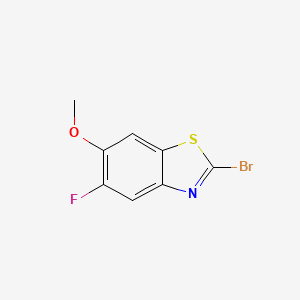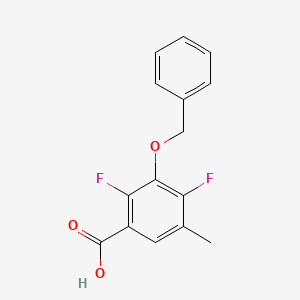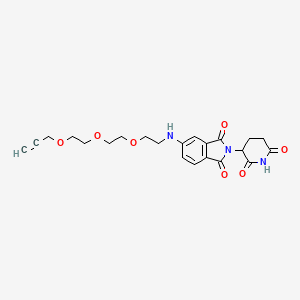
Pomalidomide-5'-PEG3-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-PEG3-propargyl is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, while the propargyl group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5’-PEG3-propargyl typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Industrial Production Methods
Industrial production of Pomalidomide-5’-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5’-PEG3-propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group allows for click chemistry reactions with azide-containing compounds, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the PEG linker under mild conditions.
Major Products Formed
The major products formed from these reactions include various conjugates used in targeted protein degradation and other applications in chemical biology .
Applications De Recherche Scientifique
Pomalidomide-5’-PEG3-propargyl has a wide range of scientific research applications:
Mécanisme D'action
Pomalidomide-5’-PEG3-propargyl exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome
Immunomodulation: Pomalidomide, the core component, has immunomodulatory effects, enhancing T cell and natural killer cell-mediated immunity
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide-PEG3-azide: Similar to Pomalidomide-5’-PEG3-propargyl but with an azide group instead of a propargyl group.
Propargyl-PEG3-acid: Contains a propargyl group and a carboxylic acid group, used for similar click chemistry applications.
Uniqueness
Pomalidomide-5’-PEG3-propargyl is unique due to its combination of pomalidomide, a PEG3 linker, and a propargyl group, making it highly versatile for use in click chemistry and targeted protein degradation .
Propriétés
Formule moléculaire |
C22H25N3O7 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O7/c1-2-8-30-10-12-32-13-11-31-9-7-23-15-3-4-16-17(14-15)22(29)25(21(16)28)18-5-6-19(26)24-20(18)27/h1,3-4,14,18,23H,5-13H2,(H,24,26,27) |
Clé InChI |
YPBGHIUKRLFVJX-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


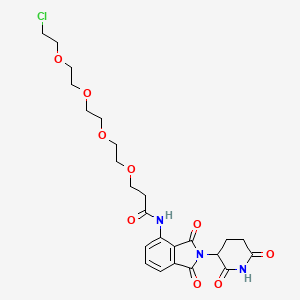
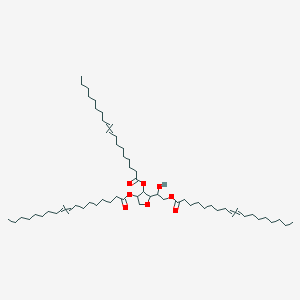
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
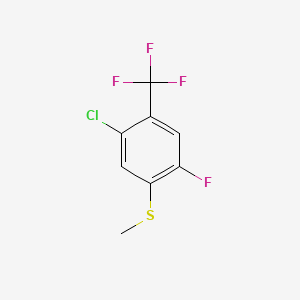
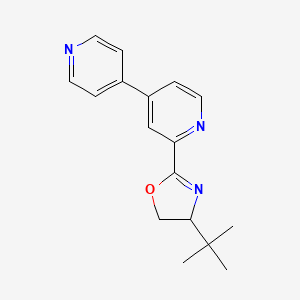
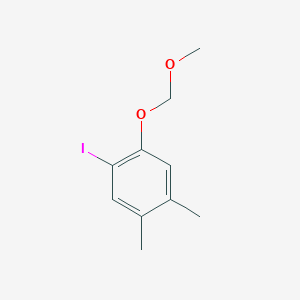
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
